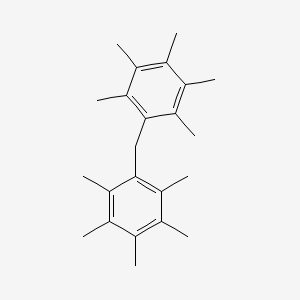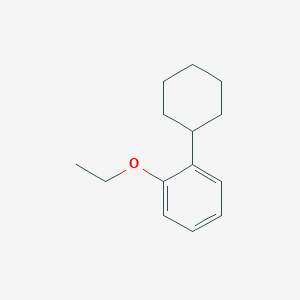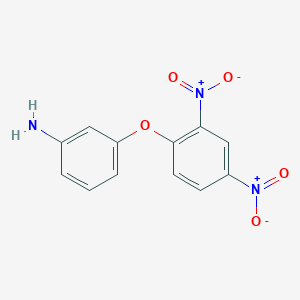![molecular formula C22H29N3O4S B14739475 N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide CAS No. 6550-89-6](/img/structure/B14739475.png)
N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core with diethylsulfamoyl and morpholinyl substituents, which contribute to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(diethylsulfamoyl)-2-morpholin-4-ylphenylamine under controlled conditions to yield the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
化学反応の分析
Types of Reactions
N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The diethylsulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The morpholinyl group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide
- N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-morpholinyl)acetamide
Uniqueness
N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
特性
CAS番号 |
6550-89-6 |
|---|---|
分子式 |
C22H29N3O4S |
分子量 |
431.6 g/mol |
IUPAC名 |
N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H29N3O4S/c1-4-25(5-2)30(27,28)19-10-11-21(24-12-14-29-15-13-24)20(16-19)23-22(26)18-8-6-17(3)7-9-18/h6-11,16H,4-5,12-15H2,1-3H3,(H,23,26) |
InChIキー |
BRDHMDCGKSZNAE-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


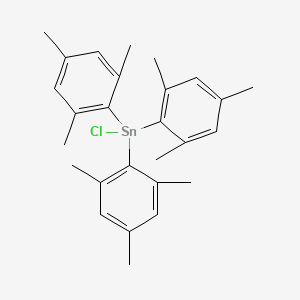

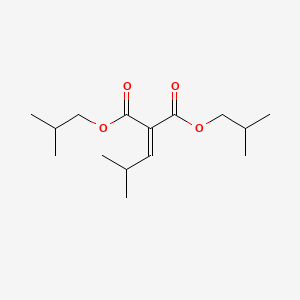
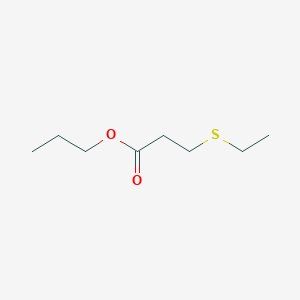
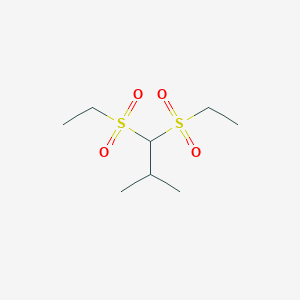
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739421.png)
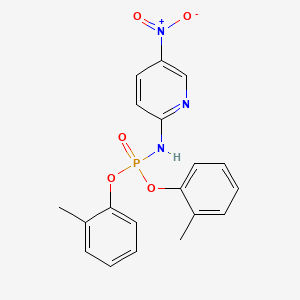
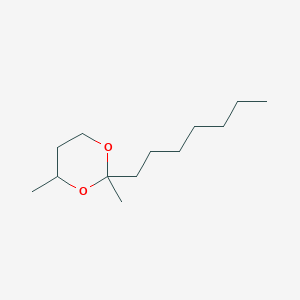

![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14739441.png)

